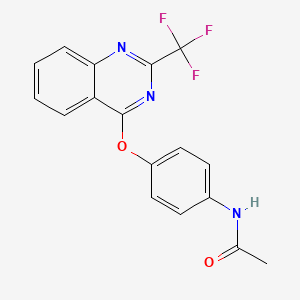

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide, commonly known as TQ-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ-A belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

I have conducted a search to find scientific research applications for the compound N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide. While the search results did not provide a direct list of six to eight unique applications, they did offer insights into various research areas where related compounds have been studied. Below are potential applications based on the synthesis and biological activities mentioned in the literature:

Antimicrobial Activity

Compounds similar to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide have been studied for their antimicrobial properties. The introduction of trifluoromethyl groups in quinazoline derivatives has shown potential in combating drug resistance by pathogens .

Anticancer Activity

The synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally related to the compound , has been explored for anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating their potential application in cancer research .

Analgesic and Anti-inflammatory Properties

Research has identified compounds with structural similarities to N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide that exhibit analgesic and anti-inflammatory effects. These findings suggest possible applications in pain management and inflammation control .

Chemical Shift Sensitivity in NMR

Trifluoromethyl tags, like those found in related compounds, have been evaluated for their chemical shift sensitivity in nuclear magnetic resonance (NMR) studies. This property is crucial for elucidating distinct protein conformers or states, indicating an application in protein structure analysis .

Synthesis of Brominated Derivatives

The compound’s related brominated derivative, 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide , has been documented, suggesting its use in further chemical synthesis and research applications .

Molecular Modelling

Molecular modelling studies involving similar compounds have been conducted to understand their pharmacological activities better. This application is significant for drug design and discovery processes .

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of a trifluoromethyl group and a quinazolinyl group suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions

Pharmacokinetics

The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the quinazolinyl group might influence its absorption and distribution .

Propriétés

IUPAC Name |

N-[4-[2-(trifluoromethyl)quinazolin-4-yl]oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-10(24)21-11-6-8-12(9-7-11)25-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADHPLICRGBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)